

^1H NMR spectrum of 2-Bromo-1,1-dimethylcyclopentane

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Compound of Interest

Compound Name: 2-Bromo-1,1-dimethylcyclopentane

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An in-depth technical guide on the ^1H NMR spectrum of **2-bromo-1,1-dimethylcyclopentane** is provided below, detailing its structural analysis and spectral features.

Introduction

2-Bromo-1,1-dimethylcyclopentane is a halogenated cycloalkane for which Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and purity assessment. The proton NMR (^1H NMR) spectrum, in particular, offers detailed insights into the number of distinct proton environments, their chemical surroundings (shielding/deshielding), and the connectivity of adjacent protons through spin-spin coupling. This guide presents a comprehensive analysis of the ^1H NMR spectrum of **2-bromo-1,1-dimethylcyclopentane**, including predicted spectral data, a standard experimental protocol, and a visual representation of the structure-spectrum correlations.

Predicted ^1H NMR Spectral Data

While detailed experimental ^1H NMR data for **2-bromo-1,1-dimethylcyclopentane** is not readily available in public spectral databases, reliable predictions can be made based on its chemical structure and established principles of NMR spectroscopy. The following table summarizes the predicted ^1H NMR data.

Table 1: Predicted ^1H NMR Data for **2-Bromo-1,1-dimethylcyclopentane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CHBr	4.0 - 4.5	Multiplet	1H
Ring -CH ₂ -	1.5 - 2.5	Complex Multiplets	6H
Geminal -CH ₃	1.0 - 1.2	Singlet	6H

Structural Interpretation of the Spectrum

The predicted ¹H NMR spectrum of **2-bromo-1,1-dimethylcyclopentane** reveals several key structural features:

- Geminal Dimethyl Protons (-CH₃):** The two methyl groups attached to the same carbon atom (C1) are chemically equivalent. Due to the absence of adjacent protons, their signal is not split and appears as a sharp singlet in the upfield region of the spectrum, typically between 1.0 and 1.2 ppm.^[1] This signal integrates to six protons.
- Ring Methylene Protons (-CH₂-):** The three sets of methylene protons on the cyclopentane ring (at positions C3, C4, and C5) are in different chemical environments. Their signals are expected to be complex multiplets due to spin-spin coupling with neighboring protons. These signals typically appear in the range of 1.5 to 2.5 ppm.^[1] The total integration for these protons is six.
- Bromine-Bearing Methine Proton (-CHBr):** The single proton on the carbon atom bonded to the electronegative bromine atom (C2) is significantly deshielded. Consequently, its signal appears further downfield, generally in the range of 4.0 to 4.5 ppm.^[1] This proton is coupled to the adjacent methylene protons, resulting in a multiplet signal that integrates to one proton.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like **2-bromo-1,1-dimethylcyclopentane** is as follows:

4.1. Sample Preparation:

- Weigh approximately 5-10 mg of purified **2-bromo-1,1-dimethylcyclopentane**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.

4.2. Instrumentation and Data Acquisition:

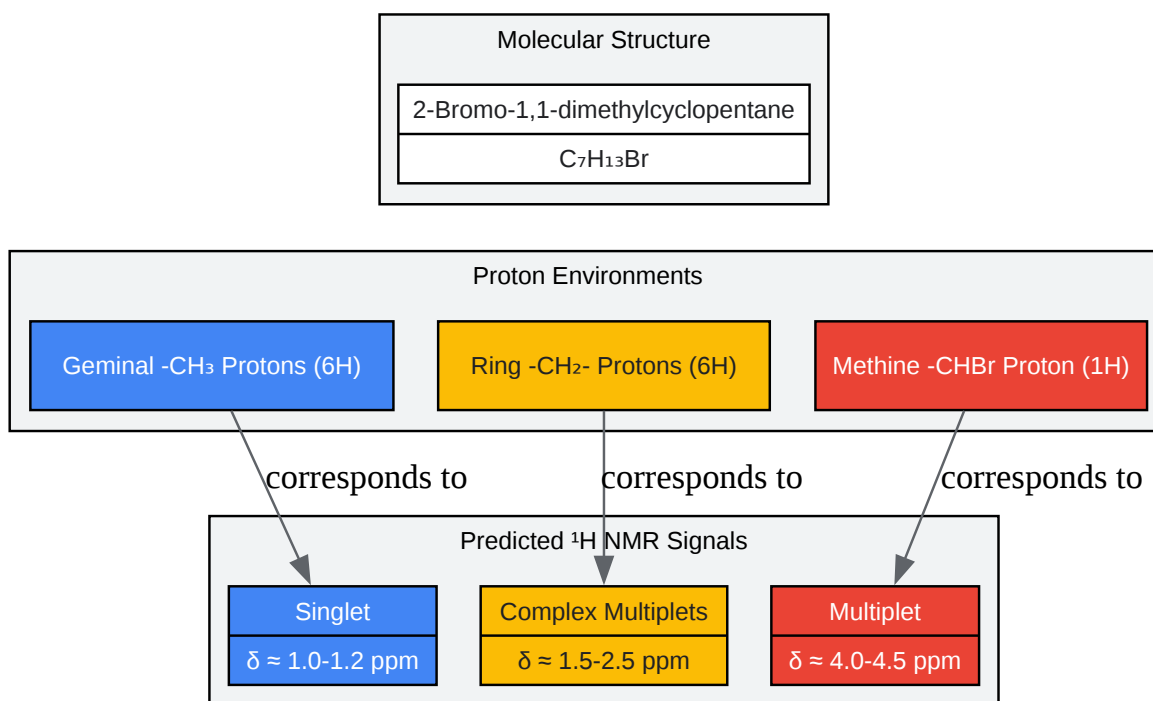
- The ^1H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- The instrument is tuned, and the magnetic field is locked onto the deuterium signal of the solvent.
- A standard one-dimensional ^1H NMR experiment is performed. Typical acquisition parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- A suitable number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio.

4.3. Data Processing:

- The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
- The spectrum is then phased and baseline-corrected.
- The chemical shifts of the signals are referenced to the internal standard (TMS).
- The integration of each signal is calculated to determine the relative ratio of the protons.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the different proton environments in the **2-bromo-1,1-dimethylcyclopentane** molecule and their corresponding predicted signals in the ^1H NMR spectrum.



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Caption: Logical workflow from molecular structure to predicted ^1H NMR signals for **2-bromo-1,1-dimethylcyclopentane**.

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References

- 1. Buy 2-Bromo-1,1-dimethylcyclopentane | 22228-38-2 [smolecule.com]

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